molecular formula C34H36ClNO11 B1684227 RTA 744 CAS No. 293736-67-1

RTA 744

Cat. No.: B1684227
CAS No.: 293736-67-1
M. Wt: 670.1 g/mol
InChI Key: GPMIHHFZKBVWAZ-LMMKTYIZSA-N
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Description

Berubicin Hydrochloride is a promising chemotherapeutic agent derived from doxorubicin, an anthracycline antibiotic. It is known for its ability to cross the blood-brain barrier, making it a potential treatment for central nervous system malignancies, particularly glioblastoma multiforme .

Preparation Methods

Berubicin Hydrochloride is synthesized through a series of chemical reactions starting from doxorubicin. The synthetic route involves the modification of doxorubicin’s structure to enhance its ability to penetrate the blood-brain barrier. The industrial production of Berubicin Hydrochloride involves stringent reaction conditions to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Berubicin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Berubicin Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Berubicin Hydrochloride exerts its effects by inhibiting the topoisomerase II enzyme, which is essential for DNA replication and transcription. By intercalating between the base pairs of DNA, it prevents the replication of rapidly growing cancer cells. Additionally, it generates iron-mediated free oxygen radicals that damage the DNA and cell membranes .

Comparison with Similar Compounds

Properties

RTA 744 is a substance being studied in the treatment of adult brain tumors. RTA 744 crosses the blood-brain barrier and blocks an enzyme needed for cancer growth. RTA 744 is a type of topoisomerase inhibitor. Also called topoisomerase II inhibitor RTA 744.

CAS No.

293736-67-1

Molecular Formula

C34H36ClNO11

Molecular Weight

670.1 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C34H35NO11.ClH/c1-16-33(44-15-17-7-4-3-5-8-17)20(35)11-24(45-16)46-22-13-34(42,23(37)14-36)12-19-26(22)32(41)28-27(30(19)39)29(38)18-9-6-10-21(43-2)25(18)31(28)40;/h3-10,16,20,22,24,33,36,39,41-42H,11-15,35H2,1-2H3;1H/t16-,20-,22-,24-,33+,34-;/m0./s1

InChI Key

GPMIHHFZKBVWAZ-LMMKTYIZSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RTA-744;  RTA 744;  RTA774;  WP 769;  WP769;  WP-769;  Berubicin HCl.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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